molecular formula C10H15N5O3 B2926802 7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 114145-20-9

7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2926802
CAS No.: 114145-20-9
M. Wt: 253.262
InChI Key: RGZKYDKQAWFZDV-UHFFFAOYSA-N
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Description

7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C10H15N5O3 and its molecular weight is 253.262. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

In the study of purine derivatives, the crystal structure of related compounds such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline reveals significant insights. The planar structure of the purine skeleton and the chair conformation of the morpholine ring, coupled with intermolecular hydrogen bonds, demonstrate the stability and conformational properties of such compounds (Karczmarzyk et al., 1995).

Synthesis and Potential Applications

The synthesis of derivatives of 7,8-polymethylenehypoxanthines, as explored in the research, leads to precursors of various polymethylenepurines, with potential applications in studying antiviral and antihypertensive activities (Nilov et al., 1995).

Antitumor and Cardiovascular Research

Studies have shown the synthesis of novel heterocycles like purino [7, 8-g] -6-azapteridines and their biological activities, including antitumor properties and vascular relaxing effects. This research contributes to understanding the therapeutic potential of purine derivatives in cancer and cardiovascular diseases (Ueda et al., 1987).

Antimicrobial and Antifungal Activity

The development and analysis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines have shown antimicrobial and antifungal activities, indicating their potential use in treating infectious diseases (Romanenko et al., 2016).

Molecular Interactions and Hydrogen Bonding

The formation of hydrogen-bonded complexes between purine and pyrimidine bases, as seen in studies of 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil, illustrates the molecular interactions and potential relevance to DNA structure and function (Sobell, 1966).

Properties

IUPAC Name

7-ethyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-3-15-6-7(12-9(15)11-4-5-16)14(2)10(18)13-8(6)17/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZKYDKQAWFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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